molecular formula C72H104N20O17 B10787882 H-DL-His-DL-Ser-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH

H-DL-His-DL-Ser-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH

Cat. No.: B10787882
M. Wt: 1521.7 g/mol
InChI Key: UQIBUOXNUPHALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-DL-His-DL-Ser-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is notable for its inclusion of both D- and L- forms of amino acids, which can influence its biological activity and stability. Peptides like this one are often studied for their potential therapeutic applications and their role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-His-DL-Ser-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The purification process would also be optimized to handle larger quantities, often involving preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

The peptide H-DL-His-DL-Ser-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH can undergo various chemical reactions, including:

    Oxidation: This can occur at the tryptophan and histidine residues.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: DTT or TCEP.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Chemistry

In chemistry, this peptide can be used as a model compound to study peptide synthesis and modification techniques.

Biology

Biologically, it can be used to investigate the role of D-amino acids in peptides and their effects on peptide stability and function.

Medicine

Medically, peptides like this one are explored for their potential therapeutic applications, including as drug candidates for various diseases.

Industry

In industry, such peptides can be used in the development of new materials or as components in biochemical assays.

Mechanism of Action

The mechanism of action of H-DL-His-DL-Ser-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH would depend on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The presence of D-amino acids can enhance the peptide’s resistance to enzymatic degradation, potentially increasing its efficacy and duration of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The inclusion of both D- and L- forms of amino acids in H-DL-His-DL-Ser-DL-Leu-Gly-DL-Lys-DL-Trp-DL-Leu-Gly-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-OH makes it unique, as this can significantly influence its biological activity and stability compared to peptides composed solely of L-amino acids.

Properties

Molecular Formula

C72H104N20O17

Molecular Weight

1521.7 g/mol

IUPAC Name

3-[[1-[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[6-amino-1-[(1-carboxy-2-phenylethyl)amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C72H104N20O17/c1-40(2)25-51(63(99)80-36-60(95)84-55(30-45-34-77-39-82-45)71(107)92-24-14-21-58(92)70(106)89-54(31-61(96)97)68(104)85-50(20-11-13-23-74)66(102)90-56(72(108)109)27-42-15-6-5-7-16-42)86-67(103)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(101)49(19-10-12-22-73)83-59(94)35-79-64(100)52(26-41(3)4)87-69(105)57(37-93)91-62(98)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,93H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,100)(H,80,99)(H,83,94)(H,84,95)(H,85,104)(H,86,103)(H,87,105)(H,88,101)(H,89,106)(H,90,102)(H,91,98)(H,96,97)(H,108,109)

InChI Key

UQIBUOXNUPHALR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.